molecular formula C10H10F3NO2 B13974343 Methyl 2-(methyl(trifluoromethyl)amino)benzoate

Methyl 2-(methyl(trifluoromethyl)amino)benzoate

Cat. No.: B13974343
M. Wt: 233.19 g/mol
InChI Key: WFZQXZTVHFZJHF-UHFFFAOYSA-N
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Description

Methyl 2-(methyl(trifluoromethyl)amino)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methyl(trifluoromethyl)amino)benzoate typically involves the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 2-(methyl(trifluoromethyl)amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-(methylsulfonyl)amino)benzoate

Uniqueness

Methyl 2-(methyl(trifluoromethyl)amino)benzoate is unique due to the presence of both a methyl and a trifluoromethyl group, which impart distinct chemical properties The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 2-[methyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C10H10F3NO2/c1-14(10(11,12)13)8-6-4-3-5-7(8)9(15)16-2/h3-6H,1-2H3

InChI Key

WFZQXZTVHFZJHF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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